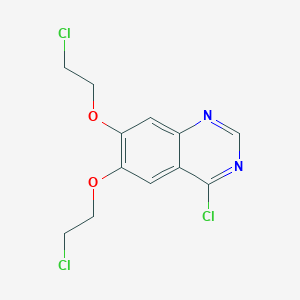
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is often used as a reference standard in pharmacological studies.
Mechanism Of Action
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is a selective serotonin reuptake inhibitor (2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride). It works by blocking the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By increasing the levels of serotonin in the brain, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can help to alleviate symptoms of depression and anxiety.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride are primarily related to its effects on the serotonin system. By blocking the reuptake of serotonin, 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride can increase the levels of serotonin in the brain, which can help to alleviate symptoms of depression and anxiety.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a well-established reference standard for the study of the serotonin system. This means that it can be used as a benchmark for the development of new antidepressant drugs and other compounds that target the serotonin system. However, one of the limitations of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural compounds on the serotonin system.
Future Directions
There are several future directions for the study of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride. One area of research is the development of new antidepressant drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of the role of the serotonin system in the regulation of other physiological processes, such as appetite, sleep, and pain. Additionally, there is a need for further research into the biochemical and physiological effects of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride and other compounds that target the serotonin system.
Synthesis Methods
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with chloroacetyl chloride in the presence of a base, followed by reaction with N-methylethanolamine and hydrochloric acid. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride is commonly used in scientific research as a reference standard for the development of new antidepressant drugs. It is also used in the study of the serotonin system and its role in the regulation of mood, anxiety, and other physiological processes.
properties
CAS RN |
100447-57-2 |
|---|---|
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
Molecular Formula |
C12H17Cl2NO2 |
Molecular Weight |
278.17 g/mol |
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-14(7-6-13)8-10-9-15-11-4-2-3-5-12(11)16-10;/h2-5,10H,6-9H2,1H3;1H |
InChI Key |
LVRFYDCLCPKDSV-UHFFFAOYSA-N |
SMILES |
CN(CCCl)CC1COC2=CC=CC=C2O1.Cl |
Canonical SMILES |
C[NH+](CCCl)CC1COC2=CC=CC=C2O1.[Cl-] |
synonyms |
1,4-BENZODIOXAN, 2-((N-2-CHLOROETHYL-N-METHYL)AMINO)METHYL-, HYDROCHLO RIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















